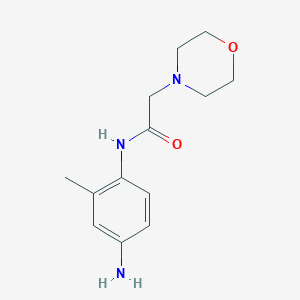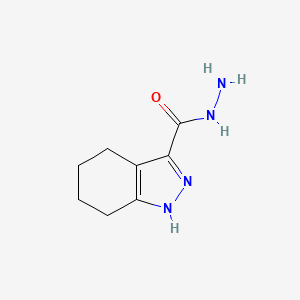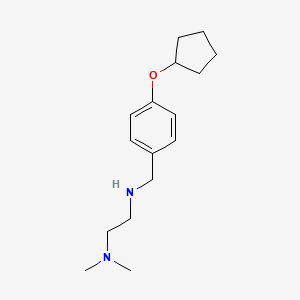![molecular formula C14H17N3O2S B1299505 1-(5,6-ジメチル-チエノ[2,3-d]ピリミジン-4-イル)-ピペリジン-4-カルボン酸 CAS No. 842971-60-2](/img/structure/B1299505.png)
1-(5,6-ジメチル-チエノ[2,3-d]ピリミジン-4-イル)-ピペリジン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various thieno[2,3-d]pyrimidine derivatives has been explored in the provided papers. In paper , a merocyanine dye was synthesized by condensing 2-[4-(piperidyl)benzoyl]thiophene with N,N'-dimethyl barbituric acid. This process highlights the potential for creating complex molecules with thieno[2,3-d]pyrimidine as a core structure. Similarly, paper describes the synthesis of thieno[2,3-b]pyridine derivatives through the reaction of a pyridine-2(1H)-thione derivative with α-halo-reagents, followed by cyclization in an ethanol/piperidine solution. Further reactions with dimethylformamide-dimethylacetal (DMF-DMA) led to additional derivatives. Paper details the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines, starting from 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters, followed by hydrolysis, cyclization, and various other reactions to yield compounds with potential antianaphylactic activity.
Molecular Structure Analysis
The molecular structures of thieno[2,3-d]pyrimidine derivatives are characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing sulfur and nitrogen heteroatoms. The papers describe the introduction of various substituents at different positions of the core, which can significantly alter the properties of the molecules. For instance, the merocyanine dye synthesized in paper incorporates a piperidyl phenyl group, while the derivatives in paper include nicotinic acid ester and thiazolylpyrazolo[3,4-b]pyridine groups. The structural diversity of these compounds is indicative of the versatility of thieno[2,3-d]pyrimidine as a scaffold for medicinal chemistry.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidine derivatives are varied and include condensation, cyclization, and reactions with Vilsmeier reagents, as seen in papers and . These reactions are crucial for constructing the complex molecular architectures of the synthesized compounds. The reactivity of the thieno[2,3-d]pyrimidine core allows for the introduction of various functional groups, which can lead to the formation of compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structures and the substituents attached to the core. Paper discusses the solvatochromic response of the synthesized merocyanine dye, indicating that the compound's absorption maxima vary with solvent polarity. This property is analyzed using the Kamlet–Taft solvent parameters, which provide insight into the interactions between the dye and the solvents. The solvatochromism of the compound suggests potential applications in sensing or as a molecular probe. The antianaphylactic activity of some synthesized compounds in paper also points to the importance of understanding the physical and chemical properties of these molecules in relation to their biological activities.
科学的研究の応用
抗癌活性
チエノ[2,3-d]ピリミジンは、その抗癌活性について評価されてきました . 2-(ベンジルアミノ)-5,6-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンなどのいくつかの化合物は、ほとんどすべての癌細胞株に対して細胞毒性を示しています . これは、この化合物が、同様に潜在的な抗癌特性を持つ可能性があることを示唆しています。
2. チエノ[3,2-d]ピリミジンおよびチエノ[3,4-b]ピリジン誘導体の合成 チエノ[3,2-d]ピリミジンおよびチエノ[3,4-b]ピリジンは、入手可能な出発物質から、簡便な合成手順に従って合成されます . これらの化合物は、生物発生性のプリンの構造アナログであり、潜在的な核酸代謝拮抗剤とみなすことができます .
細胞毒性試験
チエノ[2,3-d]ピリミジンは、ヒト胃癌(NUGC)、ヒト結腸癌(DLD1)、ヒト肝臓癌(HA22TおよびHEPG2)、ヒト乳癌(MCF)、および鼻咽頭癌(HONE1)を含むさまざまな癌細胞株に対して試験されています . これは、この化合物が細胞毒性試験に使用できる可能性があることを示しています。
4. マイコバクテリアの酸化的リン酸化経路の探査 チエノ[3,2-d]ピリミジン-4-アミンは、マイコバクテリアの酸化的リン酸化経路を調査するための新しいツールとして使用できます . これは、この化合物が、同様の研究アプリケーションで使用できる可能性があることを示唆しています。
生物に対する阻害効果
合成されたチエノ[2,3-d]ピリミジンの誘導体の中には、特にB. subtilis、E. coli、P. vulgaris、およびS. aureus に対して、より高い阻害効果を示したものがいくつかあります。 これは、この化合物が
作用機序
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to exhibit a broad range of pharmacological activities .
Mode of Action
Thienopyrimidine derivatives are known to interact with biological receptors due to their dipole character and hydrogen bonding . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.
Biochemical Pathways
Thienopyrimidine derivatives are known to affect a variety of biochemical pathways due to their broad range of pharmacological activities .
Result of Action
Some thienopyrimidine derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in certain types of cancer cells .
生化学分析
Biochemical Properties
1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinases, which are essential for regulating cell growth, differentiation, and metabolism . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways such as the AKT/mTOR pathway, which is critical for cell survival and proliferation . Additionally, it affects gene expression by altering the transcriptional activity of various genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For example, it has been shown to inhibit the activity of certain protein kinases by binding to their ATP-binding sites . This inhibition results in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid in laboratory settings have been extensively studied. The compound exhibits stability under various experimental conditions, although it may degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell cycle progression and increased apoptosis .
Dosage Effects in Animal Models
The effects of 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been observed to promote cell proliferation and survival. At higher doses, it can induce cytotoxic effects, leading to cell death . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in nucleotide synthesis and energy metabolism . These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function.
Transport and Distribution
The transport and distribution of 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound to specific cellular compartments . The distribution of the compound within tissues can also be influenced by factors such as tissue permeability and blood flow.
Subcellular Localization
The subcellular localization of 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid is critical for its activity and function. The compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications play a key role in directing the compound to these compartments, ensuring its proper localization and function.
特性
IUPAC Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-8-9(2)20-13-11(8)12(15-7-16-13)17-5-3-10(4-6-17)14(18)19/h7,10H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVHBIQVEFNKPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)


![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)




![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

